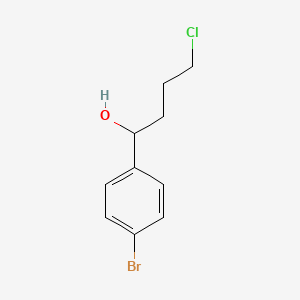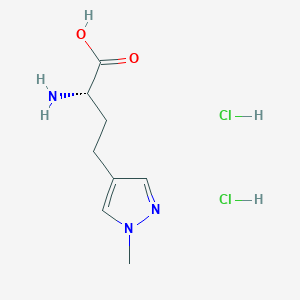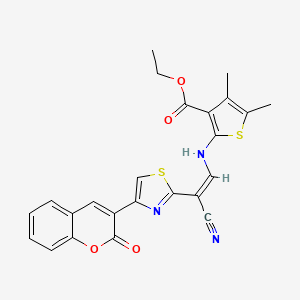
1-(4-Bromophenyl)-4-chlorobutan-1-ol
Overview
Description
1-(4-Bromophenyl)-4-chlorobutan-1-ol, also known as 4-bromo-4-chlorobutanol or 4-bromo-4-chlorobutyl alcohol, is an organic compound belonging to the class of compounds known as halogenated alcohols. It is a colorless liquid with a faint odor and is used in the synthesis of pharmaceuticals, dyes, and other compounds. 4-bromo-4-chlorobutanol is a versatile synthetic intermediate which has been widely used in organic synthesis. The synthesis of this compound is relatively simple and can be achieved through a variety of methods.
Scientific Research Applications
Electrochemical Reduction and Product Formation
- A study by Pritts and Peters (1995) explored the electrochemical behavior of various 1,4-dihalobutanes, including 1-bromo-4-chlorobutane, demonstrating its potential in producing a range of products like cyclobutane, n-butane, and others, through controlled-potential electrolysis (Pritts & Peters, 1995).
Thermal Unfolding of Proteins
- Mehta, Kundu, and Kishore (2004) investigated the effect of 4-chlorobutan-1-ol on the thermal denaturation of ribonuclease A, revealing insights into the reversible and irreversible transitions of protein unfolding at varying concentrations of the compound (Mehta, Kundu, & Kishore, 2004).
Synthesis of Butyl Halides
- Tundo and Selva (2005) demonstrated the synthesis of 1-chlorobutane and 1-bromobutane from 1-butanol using aqueous HCl and HBr, respectively, highlighting the compound's role in continuous-flow, gas-phase synthesis (Tundo & Selva, 2005).
Nonlinear Optical Properties
- Shkir et al. (2019) reported on the linear and nonlinear optical properties of various chalcone derivatives, including a compound related to 1-(4-Bromophenyl)-4-chlorobutan-1-ol, highlighting its potential application in semiconductor devices (Shkir et al., 2019).
Conformational Analysis
- Aarset et al. (1995) conducted a study on the molecular structure and conformational composition of halobutanes, which can provide insights into the structural characteristics of similar compounds like 1-(4-Bromophenyl)-4-chlorobutanol (Aarset et al., 1995).
properties
IUPAC Name |
1-(4-bromophenyl)-4-chlorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXLMKQPVZTBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2364482.png)
![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
